molecular formula C9H7ClO4 B13698770 Methyl 2-chloro-4-formyl-3-hydroxybenzoate

Methyl 2-chloro-4-formyl-3-hydroxybenzoate

Cat. No.: B13698770
M. Wt: 214.60 g/mol
InChI Key: WISIHURCLBKIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-formyl-3-hydroxybenzoate is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzoic acid and features a chloro, formyl, and hydroxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-formyl-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-hydroxybenzoate followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a formylating agent like dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-4-formyl-3-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-formyl-3-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-4-formyl-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

methyl 2-chloro-4-formyl-3-hydroxybenzoate

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(4-11)8(12)7(6)10/h2-4,12H,1H3

InChI Key

WISIHURCLBKIDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.